molecular formula C18H24ClNO3S2 B2549579 1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(cyclopentylthio)ethanone CAS No. 2034329-81-0

1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(cyclopentylthio)ethanone

Cat. No. B2549579
M. Wt: 401.96
InChI Key: PYOVWHNAUVIODM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(cyclopentylthio)ethanone is a useful research compound. Its molecular formula is C18H24ClNO3S2 and its molecular weight is 401.96. The purity is usually 95%.
BenchChem offers high-quality 1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(cyclopentylthio)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(cyclopentylthio)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Research into the synthesis of cycloheptatrienes and their reactions reveals the complexity of reactions involving alkylthio groups. For example, the study by Cavazza, Morganti, and Pietra (1979) delves into the synthesis of 1,7-difunctionalized cycloheptatrienes, demonstrating the intricate interplay of sigmatropic shifts in these compounds Cavazza, Morganti, & Pietra, 1979.

  • The exploration of reaction mechanisms, such as those involving acyl- and aroyl-substituted indolines, offers insights into the formation of complex heterocyclic structures. Harano et al. (2007) discuss the catalyzed formation of dihydroindolo[1,2-c]quinazoline derivatives, highlighting the utility of these reactions in synthesizing novel compounds Harano et al., 2007.

Potential Applications in Material Science

  • The study of photochemically initiated reactions, such as those investigated by Hartgerink et al. (1971), provides a foundation for understanding the photostability and reactivity of organic compounds under light exposure. Such knowledge is crucial for designing materials with specific photoresponsive properties Hartgerink et al., 1971.

  • Research into the reactivity of specific acetophenone derivatives towards sulfur- and oxygen-containing nucleophiles, as explored by Pouzet et al. (1998), underscores the versatility of these compounds in organic synthesis. Such studies are pivotal for advancing synthetic methodologies and creating new materials Pouzet et al., 1998.

Biocatalysis and Green Chemistry

  • The development of enzymatic processes for the synthesis of chiral intermediates, like the one described by Guo et al. (2017), showcases the integration of biocatalysis in producing compounds with high enantiomeric excess. This approach aligns with green chemistry principles, offering environmentally friendly alternatives to traditional chemical synthesis Guo et al., 2017.

properties

IUPAC Name

1-[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-2-cyclopentylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClNO3S2/c19-16-8-4-3-7-15(16)17-9-10-20(11-12-25(17,22)23)18(21)13-24-14-5-1-2-6-14/h3-4,7-8,14,17H,1-2,5-6,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYOVWHNAUVIODM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(cyclopentylthio)ethanone

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